molecular formula C3H5F3 B1611566 1,2,3-Trifluoropropane CAS No. 66794-36-3

1,2,3-Trifluoropropane

Cat. No. B1611566
CAS RN: 66794-36-3
M. Wt: 98.07 g/mol
InChI Key: CAAVRWGWEIQJEH-UHFFFAOYSA-N
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Description

1,2,3-Trifluoropropane is a colorless and odorless gas that is commonly used as a refrigerant and a propellant. It is also known as HFC-263fb and has a chemical formula of C3H3F3. Over the years, this compound has gained significant attention in the scientific community due to its unique properties and potential applications.

Scientific Research Applications

Proteomics Research

1,2,3-Trifluoropropane: is utilized in proteomics research as a specialty product. It plays a crucial role in the study of protein structure and function, particularly in the identification and quantification of proteins, as well as in the analysis of protein-protein interactions .

Organic Synthesis

This compound serves as an important building block in organic synthesis. It is used to create a variety of complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals. Its unique trifluoromethyl group is particularly valuable in increasing the bioavailability and stability of these molecules.

Chiral Analysis and Spectroscopy

1,2,3-Trifluoropropane: is potentially useful for chiral analysis, which involves converting enantiomers into spectroscopically distinct diastereomers. This application is critical for understanding the molecular structure and behavior of chiral molecules.

Synthesis of Fluorinated Compounds

The synthesis of trifluoromethyl-containing compounds is essential in the development of new pharmaceuticals and agrochemicals1,2,3-Trifluoropropane can be used to incorporate trifluoromethyl groups into organic compounds, expanding the range of compounds available for research and development.

Fermentation and Bioconversion

In the context of microbial production, the efficient recovery and purification of diols from fermentation broth is significant1,2,3-Trifluoropropane could be relevant to the downstream processing of biologically produced diols, which is a key step in reducing production costs and improving yield and purity.

Catalysis and Organic Reactions

Lanthanide (III) trifluoromethanesulfonates, which can be derived from 1,2,3-Trifluoropropane , are highly effective catalysts for the aminolysis of epoxides. This reaction produces β-amino alcohols, which are valuable in various chemical syntheses.

properties

IUPAC Name

1,2,3-trifluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F3/c4-1-3(6)2-5/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAAVRWGWEIQJEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CF)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50509159
Record name 1,2,3-Trifluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50509159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3-Trifluoropropane

CAS RN

66794-36-3
Record name 1,2,3-Trifluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50509159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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